molecular formula C13H10N2O2S B11811864 Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11811864
M. Wt: 258.30 g/mol
InChI Key: AEEBCJDKCZKGHF-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry The quinoline scaffold is known for its diverse biological activities, making it a valuable structure in drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl cyanoacetate with 2-aminobenzothiazole, followed by cyclization and thiolation reactions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine. The final product is obtained through purification techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase in bacteria or interference with cell signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of both cyano and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .

Biological Activity

Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS: 343375-00-8) is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antitumor, antibacterial, and antioxidant activities.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, characterized by a thioxo group and a cyano substituent. Its molecular formula is C13H10N2O2SC_{13}H_{10}N_{2}O_{2}S, which influences its reactivity and biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that compounds with similar quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells and the inhibition of tumor growth.

  • Case Study: Antitumor Efficacy
    • A study evaluated the compound's efficacy against Ehrlich Ascites Carcinoma (EAC) cells in mice. Results showed a 100% reduction in tumor cell viability when treated with the compound, indicating potent antitumor activity .
    • Histopathological examinations confirmed no significant damage to liver or kidney tissues, suggesting a favorable safety profile for potential therapeutic applications.

Antibacterial Activity

This compound has also been assessed for its antibacterial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth through various mechanisms.

  • Synthesis and Evaluation
    • A series of quinoline derivatives were synthesized and tested for antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited promising antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antioxidant Activity

The compound's antioxidant properties have been investigated as well. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.

  • Mechanism of Action
    • This compound demonstrated significant antioxidant activity in vitro, likely due to its ability to scavenge free radicals and enhance cellular defense mechanisms .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Findings Reference
Antitumor100% reduction in EAC cell viability
AntibacterialPromising activity against common pathogens
AntioxidantSignificant free radical scavenging ability

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

ethyl 8-cyano-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10N2O2S/c1-2-17-13(16)10-7-15-11-8(6-14)4-3-5-9(11)12(10)18/h3-5,7H,2H2,1H3,(H,15,18)

InChI Key

AEEBCJDKCZKGHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC=C2C1=S)C#N

Origin of Product

United States

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